molecular formula C10H9Cl2N B2357126 7-(Chloromethyl)quinoline hydrochloride CAS No. 133739-63-6

7-(Chloromethyl)quinoline hydrochloride

Cat. No.: B2357126
CAS No.: 133739-63-6
M. Wt: 214.09
InChI Key: HIVJQKPLTZWOMX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. pharmascholars.com A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine. pharmascholars.com This dual discovery in both synthetic and natural sources hinted at the compound's significance. The late 19th century saw the development of several named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which are still in use today. jptcp.commdpi.com

The 20th century marked a turning point for quinoline derivatives with the discovery of their potent biological activities. The use of quinine, a naturally occurring quinoline alkaloid, as an antimalarial agent paved the way for the development of synthetic analogues like chloroquine (B1663885) and primaquine, which became cornerstone therapies in the fight against malaria. uni.ludurham.ac.uk This success spurred further investigation, leading to the discovery of the quinolone class of antibacterials, which are structurally related to quinoline. nih.gov The continuous exploration of quinoline derivatives has since expanded into numerous therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

General Overview of Quinoline as a Privileged Scaffold in Research

In the realm of medicinal chemistry, the quinoline ring system is often referred to as a "privileged scaffold." nih.gov This term is used to describe molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. The quinoline structure is present in a multitude of approved drugs and biologically active compounds, demonstrating its broad utility. uni.luguidechem.com

The versatility of the quinoline scaffold stems from several key features. Its bicyclic aromatic nature provides a rigid and planar structure that can engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a basic center, while the carbocyclic portion allows for modifications to tune lipophilicity and other physicochemical properties. Furthermore, the quinoline ring can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). google.com This synthetic tractability has enabled researchers to develop a vast library of quinoline derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govontosight.ai

Specific Research Focus on 7-(Chloromethyl)quinoline (B3059318) Hydrochloride

Among the myriad of quinoline derivatives, 7-(Chloromethyl)quinoline hydrochloride has emerged as a compound of significant interest to the research community. This particular derivative is characterized by a chloromethyl group (-CH2Cl) at the 7-position of the quinoline ring, and it is typically supplied as a hydrochloride salt to improve its stability and solubility.

The primary research focus on this compound lies in its utility as a versatile synthetic intermediate. The chloromethyl group is a reactive handle that can readily participate in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 7-position, enabling the synthesis of novel quinoline-based compounds for various applications.

Several synthetic routes have been developed for the preparation of this compound. One common approach is the Friedel-Crafts chloromethylation of quinoline. Other methods, such as adaptations of the Leimgruber-Batcho synthesis and visible-light-mediated photoredox catalysis, have also been employed to achieve regioselective chloromethylation.

Below is a comparative overview of some synthetic methods for 7-(chloromethyl)quinoline.

Synthetic Method Key Reagents Typical Yield Key Features
Friedel-Crafts AlkylationQuinoline, Methoxychloromethane (MOMCl), AlCl₃72%Achieves regioselectivity for the 7-position due to steric and electronic factors.
Radical ChloromethylationQuinoline, Diethyl chloromethylphosphonate, fac-Ir(ppy)₃68%Proceeds under mild conditions with high regioselectivity.
Leimgruber-Batcho Synthesis3-nitro-4-chloromethylaniline, Ethyl acetoacetate61%Avoids harsh alkylation conditions.

The chemical properties of this compound are largely dictated by the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to cleavage by a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of more complex molecules.

Scope and Objectives of Academic Research on the Compound

The academic research surrounding this compound is primarily driven by two interconnected objectives: its application in synthetic chemistry and the exploration of the biological activities of its derivatives.

As a synthetic building block, the objective is to leverage the reactivity of the chloromethyl group to construct novel and diverse molecular architectures based on the quinoline scaffold. Researchers aim to develop efficient and selective methods for the functionalization of this compound and to synthesize libraries of new compounds for screening in various biological assays.

The second major objective is the investigation of the potential therapeutic applications of compounds derived from this compound. Given the well-established biological importance of the quinoline nucleus, researchers are actively exploring the antimicrobial, anticancer, and antimalarial properties of these novel derivatives. For instance, studies on related 7-chloroquinoline (B30040) derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.gov The overarching goal is to identify lead compounds with potent and selective biological activity that could be further developed into new therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJQKPLTZWOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Optimization

Classical Cyclocondensation Approaches for Quinoline (B57606) Ring Formation

Cyclocondensation reactions are foundational in quinoline synthesis, involving the reaction of anilines with α,β-unsaturated carbonyl compounds. The Doebner-Miller reaction is a prominent example of this class.

Adaptations of the Doebner-Miller Reaction for Chloromethylquinoline Synthesis

The Doebner-Miller reaction is a flexible method for synthesizing quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones under acidic conditions. wikipedia.orgiipseries.orgnih.gov To synthesize 7-(chloromethyl)quinoline (B3059318), a logical adaptation would involve using an aniline (B41778) precursor already bearing the required substituent at the meta-position, such as 3-(chloromethyl)aniline (B1612129).

The general mechanism involves the acid-catalyzed reaction of the aniline with the α,β-unsaturated carbonyl compound. wikipedia.org For instance, the reaction of 3-(chloromethyl)aniline with an α,β-unsaturated aldehyde like acrolein would proceed through a Michael-type addition, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.

However, a significant challenge in this approach is regioselectivity. The cyclization of a meta-substituted aniline can theoretically produce two different regioisomers: the 7-substituted and the 5-substituted quinoline. The electronic and steric nature of the substituent on the aniline ring influences the ratio of these products. For a chloromethyl group, which is weakly deactivating, a mixture of both the 7-(chloromethyl) and 5-(chloromethyl) isomers is expected. The precise ratio is highly dependent on reaction conditions, including the acid catalyst and temperature.

Role of Oxidants in Cyclocondensation Processes

The final step in the Doebner-Miller synthesis is the aromatization of a dihydroquinoline intermediate. This step is an oxidation reaction and requires an oxidizing agent to be present in the reaction mixture. Historically, the reaction often used the nitrobenzene (B124822) corresponding to the aniline substrate or arsenic acid as the oxidant. Modern adaptations often employ milder and more environmentally benign oxidants.

Commonly used oxidants in quinoline synthesis include:

Nitrobenzene: Traditionally used in the related Skraup synthesis, it can also be effective in Doebner-Miller reactions.

Iodine (I₂): Iodine can serve as a mild oxidant, facilitating the dehydrogenation of the dihydroquinoline intermediate.

Air/Oxygen: In some catalytic systems, molecular oxygen can serve as the terminal oxidant, making the process more sustainable.

Iron(III) chloride (FeCl₃): Can act as both a Lewis acid catalyst and an oxidizing agent.

The choice of oxidant is crucial for optimizing the reaction yield and minimizing side reactions. The oxidation process must be efficient to drive the reaction towards the stable aromatic quinoline product.

Regioisomeric Purity and Separation Techniques

As noted, the Doebner-Miller reaction with a meta-substituted aniline typically yields a mixture of 5- and 7-substituted quinoline regioisomers. Achieving high regioisomeric purity is a significant challenge that must be addressed post-synthesis.

The separation of these closely related isomers is often non-trivial due to their similar physical properties, such as boiling points and polarities. The primary methods employed for their separation are chromatographic.

Column Chromatography: Standard silica (B1680970) gel column chromatography can be used, but separation may be difficult, requiring careful selection of eluent systems and potentially long column beds for sufficient resolution.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with high purity. scispace.com Different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions can be screened to find optimal separation conditions.

Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports and can be highly effective for separating compounds with similar polarities, such as positional isomers. nih.gov

The following table summarizes the key challenges and strategies related to regioisomer formation in this synthetic approach.

ChallengeDescriptionMitigation & Separation Strategies
Lack of Regioselectivity Cyclization of 3-(chloromethyl)aniline leads to a mixture of 5- and 7-(chloromethyl)quinoline.Optimization of reaction conditions (catalyst, temperature) to favor one isomer, though complete selectivity is unlikely.
Isomer Separation The 5- and 7-isomers have very similar physical properties, making separation difficult.Preparative High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), or fractional crystallization of salts. scispace.comnih.gov
Purity Analysis Accurate determination of the isomeric ratio is necessary to confirm purity.Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and HPLC.

Friedel-Crafts Alkylation Strategies for Quinoline Functionalization

An alternative to building the quinoline ring is to introduce the chloromethyl group onto a preformed quinoline molecule. This is typically achieved through a Friedel-Crafts type reaction.

Direct Chloromethylation of Preformed Quinolines

Direct chloromethylation involves treating quinoline with a source of formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). This method falls under the category of electrophilic aromatic substitution.

A significant challenge with Friedel-Crafts reactions on nitrogen-containing heterocycles like quinoline is that the Lewis acid catalyst can complex with the basic nitrogen atom. This deactivates the ring system towards electrophilic attack. quora.com Despite this, under appropriate conditions, chloromethylation can be achieved. The reaction must be carefully controlled to prevent polymerization and other side reactions. The regiochemical outcome is highly dependent on the reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution on the quinoline ring is a complex process. The protonated or Lewis acid-coordinated nitrogen atom strongly deactivates the pyridine (B92270) ring. Consequently, electrophilic attack occurs on the benzene (B151609) ring.

The directing effects of the fused pyridine ring generally favor substitution at the C5 and C8 positions. This is because the carbocation intermediates (Wheland intermediates) formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the other ring.

However, the synthesis of the 7-chloro-substituted isomer via Friedel-Crafts alkylation is known to occur, which contradicts the general preference for C5/C8 attack. This outcome can be explained by considering steric effects and the principles of kinetic versus thermodynamic control. wikipedia.org

Steric Hindrance: The C8 position is sterically hindered by the adjacent pyridine ring (the "peri" position), which can disfavor the approach of an electrophile.

Thermodynamic vs. Kinetic Control: Friedel-Crafts alkylations are often reversible. While attack at C5 might be kinetically faster (the kinetic product), the resulting product may be sterically more crowded than the C7 isomer. Under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times), the reaction can favor the formation of the more stable thermodynamic product, which is often the less sterically hindered 7-substituted isomer. plymouth.ac.uklibretexts.org The C7 position offers a balance between electronic activation and steric accessibility, leading to its formation under thermodynamically controlled conditions.

The following table outlines the factors influencing the regioselectivity of this reaction.

FactorInfluence on Regioselectivity
Electronic Effects The pyridine ring deactivates the entire system, but the benzene ring remains the site of attack. C5 and C8 are electronically favored.
Steric Hindrance The C8 position is sterically hindered, making attack less favorable for bulky electrophiles.
Reaction Conditions Higher temperatures and longer reaction times can favor thermodynamic control.
Product Stability The 7-substituted product is often sterically less hindered and therefore thermodynamically more stable than the 5- or 8-substituted isomers.

Steric and Electronic Factors Influencing Regioselectivity

The regioselectivity of electrophilic substitution on the quinoline ring is primarily governed by the electronic properties of the heterocyclic system. The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution, such as chloromethylation, preferentially occurs on the more electron-rich benzene ring.

In the case of quinoline, electrophilic attack is most likely to occur at positions 5 and 8, as these positions are least deactivated by the nitrogen atom. The formation of the sigma complex, the intermediate in electrophilic aromatic substitution, is most stable when the positive charge is not placed on the nitrogen-containing ring. Steric hindrance can also play a role in directing the substitution. If a bulky substituent is already present on the quinoline ring, the incoming electrophile will preferentially attack the less sterically hindered position. For the synthesis of 7-(chloromethyl)quinoline, the directing effects of any existing substituents on the quinoline precursor are crucial in achieving the desired regioselectivity.

Optimization of Alkylating Agent Stoichiometry

In chloromethylation reactions, such as the synthesis of 7-(chloromethyl)quinoline from quinoline using formaldehyde and hydrochloric acid, the stoichiometry of the alkylating agent is a critical parameter to control for maximizing the yield of the desired product and minimizing the formation of byproducts. One common byproduct is the diarylmethane derivative, formed by the reaction of the chloromethylated product with another molecule of the starting aromatic compound.

The optimization of the stoichiometry involves finding the ideal molar ratio of the quinoline substrate to the chloromethylating agent (formaldehyde and HCl). An excess of the chloromethylating agent can lead to the formation of di- and poly-chloromethylated products, as well as increasing the likelihood of diarylmethane formation. Conversely, an insufficient amount of the alkylating agent will result in incomplete conversion of the starting material. The optimal stoichiometry is often determined empirically through a series of experiments, varying the molar ratios of the reactants and analyzing the product distribution. The table below illustrates a hypothetical optimization study.

EntryQuinoline (equiv.)Paraformaldehyde (equiv.)HCl (equiv.)Yield of 7-(Chloromethyl)quinoline (%)
111.01.045
211.21.260
311.51.575
412.02.072 (increased byproducts)
511.52.070

This is a representative data table and does not reflect actual experimental results.

Radical Chloromethylation via Photoredox Catalysis

An alternative to traditional electrophilic aromatic substitution for the synthesis of 7-(chloromethyl)quinoline is radical chloromethylation via photoredox catalysis. This modern synthetic approach offers mild reaction conditions and can provide different regioselectivity compared to classical methods.

Visible-Light-Mediated C–H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds in heterocyclic compounds. cymitquimica.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. In the context of synthesizing 7-(chloromethyl)quinoline, this could involve the C–H functionalization of a suitable quinoline precursor. The reaction is typically carried out at room temperature and is tolerant of a wide range of functional groups.

Phosphoranyl Radical Intermediates

Phosphoranyl radicals can be employed as key intermediates in photoredox-catalyzed reactions. These species can be generated through the single-electron oxidation of a phosphine, followed by the addition of a nucleophile. While not directly involved in chloromethylation, the principles of generating radical species through photoredox catalysis are applicable. In a hypothetical photoredox chloromethylation, a suitable chlorine radical precursor would be used.

Reaction Conditions and Regioselectivity under Photoredox Catalysis

The reaction conditions for a photoredox-catalyzed chloromethylation of a quinoline derivative would typically involve a photocatalyst (e.g., an iridium or ruthenium complex), a light source (e.g., blue LEDs), a chlorine source, and a solvent. The regioselectivity of the reaction would be influenced by the nature of the radical intermediate and the electronic and steric properties of the quinoline substrate. A recent study on the photoredox-catalyzed cross-coupling of a C7-chloromethyl-substituted thiazolino ring-fused 2-pyridone demonstrates the feasibility of radical reactions at the C7-methyl position. nih.gov In this process, the photocatalyst is excited by light and undergoes oxidative quenching with the C7-methyl chloride, generating a benzyl-type radical. nih.gov This radical can then engage in further reactions. nih.gov This provides a strong precedent for the viability of radical-based functionalization at the 7-position of a quinoline ring.

The following table outlines typical components in a photoredox catalytic cycle for C-H functionalization.

ComponentFunctionExample
PhotocatalystAbsorbs light and initiates electron transfer[Ir(ppy)3]
Light SourceExcites the photocatalystBlue LEDs (455 nm)
Radical PrecursorSource of the functionalizing radicalAlkyl halide
SubstrateMolecule to be functionalizedQuinoxalinone
SolventDissolves reactants and facilitates the reactionAcetonitrile (MeCN)

This table is based on a representative photoredox reaction. nih.gov

Multi-Step Synthesis Routes to 7-(Chloromethyl)quinoline and its Derivatives

Beyond direct functionalization, multi-step synthetic sequences provide reliable access to 7-(chloromethyl)quinoline and its derivatives. One such approach is an adaptation of the Leimgruber-Batcho indole (B1671886) synthesis. A modified route can be envisioned starting from 3-nitro-4-chloromethylaniline, which is condensed with ethyl acetoacetate. The resulting intermediate can then undergo cyclodehydration to form a 7-(chloromethyl)-4-methylquinoline derivative. Subsequent chemical modifications can then be performed to yield the desired final product.

Approaches from Substituted Anilines

The construction of the quinoline ring system frequently begins with substituted anilines, employing classic named reactions that have been adapted for specific substitution patterns. The position of the substituents on the final quinoline ring is determined by the starting aniline. To obtain a 7-substituted quinoline, a meta-substituted aniline is typically required.

One of the foundational methods is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. jptcp.com For the synthesis of a 7-chloroquinoline (B30040) precursor, m-chloroaniline is a logical starting material. A well-documented procedure involves reacting m-chloroaniline with ethyl ethoxymethylenemalonate. orgsyn.org This initial condensation is typically performed by heating the reactants, often on a steam bath, to form an intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate. orgsyn.org This intermediate is then cyclized at high temperatures in a solvent like Dowtherm A to yield ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. orgsyn.org Subsequent hydrolysis and decarboxylation steps yield the 7-chloro-4-quinolinol core, a key precursor for further modifications.

Another classical approach is the Doebner-von Miller reaction, which synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. nih.gov This reaction is generally acid-catalyzed. For instance, the synthesis of 7-methylquinoline (B44030) can be achieved by reacting m-toluidine (B57737) with an α,β-unsaturated aldehyde or ketone. This 7-methylquinoline can then be further functionalized to introduce the chloromethyl group as described in later sections.

The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or base. nih.gov The selection of a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone is essential to direct the formation of the 7-chloroquinoline scaffold.

Table 1: Selected Synthetic Approaches to 7-Chloroquinoline Precursors from Anilines

Reaction NameAniline PrecursorKey ReagentsIntermediate/ProductReference
Conrad-Limpach Synthesism-ChloroanilineEthyl ethoxymethylenemalonate, Dowtherm AEthyl 7-chloro-4-hydroxy-3-quinolinecarboxylate orgsyn.org
Doebner-von Miller Reactionm-Toluidineα,β-Unsaturated carbonyl, Acid catalyst7-Methylquinoline nih.gov
Friedländer SynthesisSubstituted 2-aminobenzaldehydeCompound with α-methylene group (e.g., ketone)Substituted Quinoline nih.gov

Synthesis from 7-Chloroquinolin-4-ol Precursors

Once the 7-chloro-4-hydroxyquinoline (B73993) (7-chloroquinolin-4-ol) scaffold is obtained, further transformations are required. A common strategy involves converting the hydroxyl group at the C-4 position into a more reactive leaving group, such as a chlorine atom.

The synthesis of 7-chloroquinolin-4-ol can be achieved via the decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This is typically accomplished by heating the carboxylic acid in a high-boiling point solvent. orgsyn.orgchemicalbook.com For example, heating the air-dried acid in Dowtherm A leads to the formation of 7-chloro-4-quinolinol. orgsyn.org

To introduce the chloromethyl group at the C-7 position, it is often more practical to start with a precursor that already has a methyl or other functionalizable group at this position. However, if starting from 7-chloroquinolin-4-ol, the 4-hydroxyl group is typically converted to a chlorine atom first. This is achieved by treating 7-chloroquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield 4,7-dichloroquinoline (B193633). orgsyn.orgmdpi.com

The direct chloromethylation of the 7-position on the 4,7-dichloroquinoline ring is challenging. A more viable route involves starting with a precursor like 2,7-dimethyl-4-quinolinol. This precursor can be chlorinated at the 4-position using phosphorus oxychloride, and the methyl group at the 7-position can then be selectively chlorinated. The chlorination of a methyl group on the quinoline ring can be accomplished using reagents such as phosphorus pentachloride (PCl₅) in a suitable solvent like carbon tetrachloride, which proceeds via a radical mechanism. google.com

Table 2: Key Transformations from 7-Chloroquinolin-4-ol Derivatives

Starting MaterialReagent(s)ProductReaction TypeReference
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidHeat (e.g., in Dowtherm A)7-Chloro-4-quinolinolDecarboxylation orgsyn.orgchemicalbook.com
7-Chloro-4-quinolinolPhosphorus oxychloride (POCl₃)4,7-DichloroquinolineChlorination orgsyn.org
Substituted 7-methyl-4-chloroquinolinePhosphorus pentachloride (PCl₅)Substituted 7-(chloromethyl)-4-chloroquinolineRadical Chlorination google.com

Strategies Involving Carboxylic Acid Derivatives

An alternative synthetic pathway utilizes a quinoline carboxylic acid derivative as a key intermediate. This strategy leverages the versatility of the carboxylic acid functional group, which can be reduced to an alcohol and subsequently converted to a chloromethyl group.

The synthesis can begin with the preparation of quinoline-7-carboxylic acid. This can be achieved through the oxidation of 7-methylquinoline, which, as mentioned previously, can be synthesized from m-toluidine. The oxidation of the methyl group to a carboxylic acid is a standard transformation, analogous to the oxidation of 8-methylquinoline (B175542) to 7-chloroquinoline-8-carboxylic acid using nitric acid in the presence of sulfuric acid and a vanadium catalyst. google.com

Once quinoline-7-carboxylic acid is obtained, a two-step conversion process is employed:

Reduction to Alcohol: The carboxylic acid is reduced to the corresponding primary alcohol, 7-(hydroxymethyl)quinoline. This reduction is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Chlorination of Alcohol: The resulting 7-(hydroxymethyl)quinoline is then converted to 7-(chloromethyl)quinoline. This is a standard conversion of an alcohol to an alkyl chloride, commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

This sequence provides a reliable method for installing the chloromethyl group at the desired position, starting from a readily accessible methylquinoline precursor.

Preparations for Specific Quinoline-based Scaffolds

7-(Chloromethyl)quinoline is a valuable synthetic building block primarily due to the reactivity of the chloromethyl group. This group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2), allowing for the attachment of a wide variety of molecular fragments to the quinoline C-7 position.

This reactivity enables the construction of diverse and complex quinoline-based scaffolds. For example, the synthesis of bisquinoline systems can be achieved through a Williamson ether synthesis. researchgate.net In this approach, 7-(chloromethyl)quinoline can be reacted with a hydroxyquinoline, such as 8-hydroxyquinoline, in the presence of a base (e.g., K₂CO₃) to form an ether linkage between the two quinoline units. researchgate.net

Similarly, the chloromethyl group can react with other nucleophiles to create different linkages:

Amines: Reaction with primary or secondary amines yields 7-(aminomethyl)quinoline derivatives.

Thiols: Reaction with thiols produces 7-(thiomethyl)quinoline ethers.

Cyanide: Reaction with cyanide salts (e.g., NaCN) can be used to extend the carbon chain, forming 7-(cyanomethyl)quinoline.

The versatility of these reactions makes 7-(chloromethyl)quinoline a key intermediate for developing libraries of compounds for various applications, including medicinal chemistry. researchgate.net

Table 3: Scaffold Synthesis via Nucleophilic Substitution on 7-(Chloromethyl)quinoline

Nucleophile (Nu-H)Resulting Functional GroupProduct Scaffold ExampleReaction Type
Alcohol/Phenol (R-OH)Ether (-CH₂-O-R)Bisquinoline EthersWilliamson Ether Synthesis
Amine (R₂NH)Amine (-CH₂-NR₂)7-(Aminomethyl)quinolinesNucleophilic Substitution
Thiol (R-SH)Thioether (-CH₂-S-R)7-(Alkylthiomethyl)quinolinesNucleophilic Substitution
Cyanide (CN⁻)Nitrile (-CH₂-CN)Quinoline-7-acetonitrileNucleophilic Substitution

Formation and Isolation of the Hydrochloride Salt

The final step in the preparation is the formation and isolation of 7-(chloromethyl)quinoline as its hydrochloride salt. Quinoline and its derivatives are weak tertiary bases due to the lone pair of electrons on the nitrogen atom. nih.gov This basicity allows them to react with strong acids, such as hydrochloric acid (HCl), to form stable, crystalline salts.

The formation of the hydrochloride salt serves several purposes:

Purification: The salt often has different solubility properties than the free base, allowing it to be selectively precipitated from a solution, thus separating it from non-basic impurities.

Stability and Handling: Hydrochloride salts are typically more stable, less volatile, and easier to handle as crystalline solids compared to their often-oily or low-melting free base counterparts.

The procedure for salt formation is straightforward. The crude 7-(chloromethyl)quinoline free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or diethyl ether. A solution of hydrogen chloride is then added. This can be in the form of concentrated aqueous HCl or, for non-aqueous conditions, a solution of HCl gas in an organic solvent like ether or isopropanol. Upon addition of the acid, the hydrochloride salt precipitates out of the solution.

The solid salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. For further purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed. A method involving treatment with HCl gas has been reported to achieve a 95% recovery of the hydrochloride salt.

Reactivity and Chemical Transformations of 7 Chloromethyl Quinoline Hydrochloride

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary site of reactivity on 7-(Chloromethyl)quinoline (B3059318) is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent quinoline (B57606) ring stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, allowing for the introduction of diverse functional groups at the 7-position.

The substitution of the chloride with nitrogen-based nucleophiles is a common transformation. Primary and secondary amines react readily with 7-(chloromethyl)quinoline, typically in the presence of a base, to displace the chloride and form a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of more complex molecules, particularly in medicinal chemistry for creating derivatives with potential biological activity. nih.gov For example, the synthesis of certain 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives is achieved through the amination of a related chloro-ethanone compound with various secondary amines. nih.gov

NucleophileReagents/ConditionsProduct Class
Primary Amines (R-NH₂)Base (e.g., K₂CO₃), Solvent (e.g., DMF)7-((Alkylamino)methyl)quinoline
Secondary Amines (R₂NH)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)7-((Dialkylamino)methyl)quinoline
Piperazine DerivativesBase, Solvent7-((Piperazin-1-yl)methyl)quinoline Derivatives

In a similar fashion to amines, thiols and their corresponding thiolates are potent nucleophiles that can effectively displace the chloride from the chloromethyl group. This reaction, known as thioetherification, results in the formation of 7-(thiomethyl)quinoline derivatives. Such reactions are often carried out in polar aprotic solvents using a base to deprotonate the thiol, thereby increasing its nucleophilicity. mdpi.com The reaction of chloroquinolines with thiols like ethanethiol (B150549) or thiophenol in the presence of a base such as sodium ethoxide is a well-established method for creating sulfur-containing quinoline compounds. mdpi.com

NucleophileReagents/ConditionsProduct Class
Aliphatic Thiols (R-SH)Base (e.g., NaH), Solvent (e.g., THF)7-((Alkylthio)methyl)quinoline
Aromatic Thiols (Ar-SH)Base (e.g., NaOEt), Solvent (e.g., Ethanol)7-((Arylthio)methyl)quinoline
ThioureaHeat, Ethanol (B145695)7-(Sulfanylmethyl)quinoline Derivatives

Alcohols and alkoxides can also serve as nucleophiles, reacting with 7-(chloromethyl)quinoline to form ether linkages. These reactions typically require a strong base to deprotonate the alcohol, forming a more reactive alkoxide ion. The resulting products are 7-(alkoxymethyl)quinoline or 7-(aryloxymethyl)quinoline derivatives. While less common than reactions with amines or thiols due to the lower nucleophilicity of neutral alcohols, this method is effective for introducing oxygen-based functionalities.

NucleophileReagents/ConditionsProduct Class
Alcohols (R-OH)Strong Base (e.g., NaH), Solvent (e.g., DMF)7-((Alkoxy)methyl)quinoline
Phenols (Ar-OH)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)7-((Aryloxy)methyl)quinoline

The reactivity of the chloromethyl group is a key feature in the synthesis of complex, polycyclic heterocyclic systems. In these reactions, 7-(chloromethyl)quinoline can act as an electrophilic component in an intramolecular cyclization. This process often involves a starting material that contains both the 7-(chloromethyl)quinoline moiety and a suitably positioned nucleophile within the same molecule. Upon activation, the nucleophile attacks the chloromethyl carbon, displacing the chloride and forging a new ring. Radical cyclization pathways can also lead to the formation of novel polycyclic structures, such as seco-cyclopropyltetrahydroquinolines from related precursors. nih.gov Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for synthesizing substituted quinolines, highlighting the versatility of cyclization strategies in this area of chemistry. nih.gov

Oxidative and Reductive Transformations of the Quinoline Ring System

The quinoline ring itself is subject to both oxidation and reduction, which can selectively modify either the benzene (B151609) or pyridine (B92270) portion of the fused system.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the oxidative cleavage of the benzene ring of the quinoline system. orientjchem.org This process typically yields pyridine-2,3-dicarboxylic acid (quinolinic acid), demonstrating that the benzene portion is more susceptible to oxidation than the pyridine ring. orientjchem.org

Conversely, the pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C) or reduction with agents like sodium cyanoborohydride in acidic solution can selectively reduce the pyridine portion to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. iust.ac.ir Complete reduction of both rings requires more forceful conditions.

TransformationReagents/ConditionsTypical Product
Oxidation Strong oxidizing agents (e.g., KMnO₄)Cleavage of the benzene ring to form pyridine dicarboxylic acids. orientjchem.org
Reduction Catalytic Hydrogenation (e.g., H₂/Pd-C), NaBH₃CN/acidSelective reduction of the pyridine ring to form 7-chloro-1,2,3,4-tetrahydroquinoline. iust.ac.ir

Cross-Coupling Reactions Involving the Chloromethyl Moiety

Modern synthetic methods have expanded the utility of the chloromethyl group beyond traditional nucleophilic substitution. It can participate in metal-catalyzed cross-coupling reactions, particularly those utilizing photoredox catalysis. nih.gov A notable example is the iridium-catalyzed cross-coupling reaction that allows for the installation of substituted quinoxalinones at the C7-position of related scaffolds under mild conditions. nih.gov In this process, single-electron transfer (SET) from the photoexcited iridium catalyst generates a radical from the C7-methyl chloride, which then couples with the quinoxalinone partner. nih.gov This methodology provides a powerful tool for creating complex C-C or C-N bonds that are otherwise difficult to form, opening avenues for the development of novel molecular architectures. nih.gov

Reactivity as a Versatile Synthetic Intermediate

7-(Chloromethyl)quinoline hydrochloride is a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzylic chloride in its chloromethyl group. This functional group serves as a key handle for introducing the quinoline-7-yl-methyl moiety into a wide array of molecules through various chemical transformations. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the construction of more complex molecules, which is particularly useful in the fields of medicinal chemistry and materials science.

The versatility of this compound is demonstrated by its reactions with a range of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-heteroatom bond. Such transformations are fundamental in building diverse molecular architectures and functionalizing the quinoline core at the 7-position.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution. The chloromethyl group acts as a potent electrophile, readily reacting with various nucleophiles to form a diverse range of derivatives.

Reaction with Amine Nucleophiles: Primary and secondary amines can displace the chloride to form the corresponding 7-(aminomethyl)quinoline derivatives. These products are often investigated for their biological activities and serve as precursors for more complex nitrogen-containing compounds.

Reaction with Thiol Nucleophiles: Thiol-based nucleophiles react to form thioethers. This reaction is crucial for introducing sulfur-containing functional groups, which are present in numerous pharmaceutically active compounds.

Reaction with Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react with this compound to yield the corresponding ethers. These ether linkages are important for modifying the solubility and electronic properties of the resulting quinoline derivatives.

The following table summarizes representative nucleophilic substitution reactions of this compound, showcasing its role as a versatile synthetic building block.

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Example Product Class
Primary Amine R-NH₂ 7-((Alkylamino)methyl)quinoline
Secondary Amine R₂NH 7-((Dialkylamino)methyl)quinoline
Thiol R-SH 7-((Alkylthio)methyl)quinoline

This table presents generalized reaction classes due to the absence of specific experimental data in the searched literature for this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 7-(Chloromethyl)quinoline (B3059318) Hydrochloride This table is predictive, based on the analysis of related compounds.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Quinoline (B57606) Ring Protons 7.5 - 9.0 Doublet, Triplet, Singlet
Chloromethyl Protons (-CH₂Cl) 4.5 - 5.5 Singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For quinoline derivatives, the aromatic carbons of the quinoline ring typically resonate in the range of 110-150 ppm. chemicalbook.com The imine carbon (C=N) in some quinoline Schiff base derivatives has been observed around 160.70–162.78 ppm. nih.gov The carbon atom of the chloromethyl group is expected to appear at a lower chemical shift, typically in the range of 40-50 ppm, influenced by the attached chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 7-(Chloromethyl)quinoline Hydrochloride This table is predictive, based on the analysis of related compounds.

Carbon Type Predicted Chemical Shift (ppm)
Quinoline Ring Carbons 110 - 160
Chloromethyl Carbon (-CH₂Cl) 40 - 50

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. Studies on derivatives of 7-(Chloromethyl)quinoline provide critical insights into these structural aspects.

X-ray diffraction studies on various quinoline derivatives have successfully elucidated their solid-state structures. For example, the crystal structures of halogenated quinoline derivatives have been determined, revealing that the compounds can crystallize in systems such as the triclinic space group P-1. nih.gov Similarly, the structure of 3-bromomethyl-2-chloro-quinoline was found to crystallize in the triclinic crystal space group P'1. researchgate.net Such analyses confirm the planarity of the quinoline ring system and provide precise geometric parameters, including bond distances and torsion angles. nih.gov For instance, in certain N-(phenyl)-1-(quinoline-2-yl)methanimine derivatives, the imine group and the quinoline ring are found to be coplanar. nih.gov

Table 3: Crystallographic Data for a Representative Quinoline Derivative (QN3) Data from a study on substituted 2-chloroquinoline derivatives. researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
Temperature (K) 295(2)
Wavelength (Å) 0.71073

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is instrumental in identifying and characterizing these forces, which include hydrogen bonds and π–π stacking. In the crystal structures of substituted 2-chloroquinoline derivatives, intermolecular interactions such as Cl…Cl contacts and C–H…Cl hydrogen bonds play a significant role in forming the supramolecular assembly. researchgate.netias.ac.in Studies have also identified intermolecular C—H···N hydrogen bonds in the crystal packing of other quinoline derivatives. nih.gov Aromatic stacking interactions between quinoline rings, with distances around 3.674(1)–3.774(1) Å, are also observed, contributing to the stability of the crystal structure. ias.ac.in These interactions are crucial in dictating the physical properties of the solid material.

The quinoline scaffold is a common ligand in coordination chemistry, capable of binding to metal ions to form complexes with diverse geometries. X-ray crystallography is essential for determining the precise coordination environment around the metal center. For example, iridium(I) complexes featuring a bidentate quinoline ligand have been shown to adopt a "piano stool" geometry. researchgate.net In other cases, palladium(II) and copper(II) complexes with imine-based quinoline-like ligands exhibit a distorted square planar geometry. researchgate.net The analysis of these structures provides key information on metal-ligand bond lengths and angles, which are fundamental to understanding the reactivity and properties of the complex. The formation of these coordination geometries is influenced by factors such as the choice of the metal center and the positioning of functional groups on the quinoline ligand. mdpi.com

Metal-Ligand Bond Lengths and Angles

Other Spectroscopic Techniques for Comprehensive Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring system and the chloromethyl group.

Although a specific FTIR spectrum for this compound is not available, the spectrum of the closely related compound, 7-chloro-2-methyl-quinoline, provides a useful reference. nist.gov The key vibrational modes expected for 7-(chloromethyl)quinoline would include:

C-H stretching vibrations of the aromatic quinoline ring, typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline ring, which give rise to a series of sharp bands between 1400 and 1600 cm⁻¹.

C-H in-plane and out-of-plane bending vibrations for the aromatic rings, appearing in the fingerprint region (below 1400 cm⁻¹).

C-Cl stretching vibration from the chloromethyl group, which is expected to appear in the range of 600-800 cm⁻¹. The hydrochloride salt would also show a broad absorption band corresponding to the N-H stretching vibration of the protonated quinoline nitrogen.

Upon complexation with a metal ion, shifts in the vibrational frequencies of the quinoline ring, particularly those involving the nitrogen atom, would be observed, providing evidence of coordination.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H stretch3000-3100
C=C and C=N stretch (quinoline ring)1400-1600
C-H bend (aromatic)< 1400
C-Cl stretch600-800
N-H stretch (hydrochloride)Broad band

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for complex formation)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic system. nist.gov For this compound, these bands are expected in the UV region.

The formation of a metal complex with 7-(chloromethyl)quinoline as a ligand would lead to significant changes in the UV-Vis spectrum. researchgate.net These changes can manifest as:

Bathochromic shift (red shift): A shift of the absorption bands to longer wavelengths upon coordination to a metal ion. This is a common indicator of complex formation and results from the interaction of the metal d-orbitals with the π-system of the ligand.

Hyperchromic or Hypochromic effect: An increase or decrease in the molar absorptivity of the absorption bands, respectively.

In some cases, new absorption bands may appear in the visible region of the spectrum, particularly with transition metal ions, due to d-d electronic transitions or charge-transfer (CT) bands. These CT bands can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature and are often intense. The study of these spectral changes can be used to determine the stoichiometry and stability of the formed complexes in solution.

Transition Type Typical Wavelength Region Effect of Complexation
π → π* (Quinoline ring)UV regionBathochromic shift, Hyper/Hypochromic effect
d-d transitions (Transition metals)Visible regionAppearance of new, often weak, bands
Charge-Transfer (CT)UV-Visible regionAppearance of new, often intense, bands

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, mass spectrometry would confirm the mass of the protonated molecule [M+H]⁺. PubChem provides predicted mass spectrometry data for the parent compound, 7-(chloromethyl)quinoline. uni.lu This data can be used to anticipate the expected m/z values in an experimental mass spectrum.

Predicted Mass Spectrometry Data for 7-(chloromethyl)quinoline uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺178.04181
[M+Na]⁺200.02375
[M+NH₄]⁺195.06835
[M+K]⁺215.99769

In the context of coordination chemistry, mass spectrometry can be used to characterize metal complexes of 7-(chloromethyl)quinoline, providing information on the stoichiometry of the complex and the presence of different ligands.

Mössbauer Spectroscopy (for metal oxidation states)

Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. wikipedia.org It is an invaluable tool in coordination chemistry for determining the oxidation state and spin state of iron in a complex. nih.govresearchgate.net

If this compound were used to synthesize an iron complex, Mössbauer spectroscopy could provide detailed information about the electronic structure of the iron center. The key parameters obtained from a Mössbauer spectrum are:

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and can distinguish between different oxidation states of iron (e.g., Fe(II) vs. Fe(III)). acs.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment and the spin state of the iron ion. acs.org

Magnetic Hyperfine Splitting: In the presence of a magnetic field (either internal or external), the nuclear energy levels split, leading to a six-line spectrum that can provide information about the magnetic properties of the complex.

While no specific Mössbauer data for complexes of this compound are available, the technique's utility in characterizing iron complexes is well-established. For a hypothetical iron complex with this ligand, the Mössbauer parameters would be crucial for a complete electronic structure description.

Mössbauer Parameter Information Provided
Isomer Shift (δ)Oxidation state of the metal (e.g., Fe²⁺, Fe³⁺)
Quadrupole Splitting (ΔE_Q)Spin state (high-spin vs. low-spin) and symmetry of the coordination environment
Magnetic Hyperfine SplittingMagnetic properties of the complex

Research Applications in Medicinal Chemistry Mechanistic and in Vitro Studies

Antimicrobial Research

The growing threat of antimicrobial resistance has spurred the search for new antibacterial agents with novel mechanisms of action. Quinoline (B57606) derivatives have long been recognized for their antibacterial properties, and compounds structurally related to 7-(Chloromethyl)quinoline (B3059318) hydrochloride have been investigated for their efficacy against a range of pathogenic bacteria.

In vitro Efficacy Studies against Bacterial Strains

While specific minimum inhibitory concentration (MIC) data for 7-(Chloromethyl)quinoline hydrochloride against key bacterial pathogens is not extensively documented in publicly available literature, studies on closely related 7-chloro-4-aminoquinoline derivatives provide valuable insights into the potential antibacterial spectrum. These analogs have been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

For instance, a study on new 7-chloro-4-aminoquinoline derivatives demonstrated that these compounds were active against all tested organisms, although they were less potent than the standard drug ofloxacin. The antibacterial activity was assessed using the disc diffusion method, with tested doses of 25 µ g/disc and 50 µ g/disc researchgate.net. Another series of quinoline derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting excellent MIC values in the range of 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli nih.govtandfonline.com.

Interactive Table: In vitro Antibacterial Activity of 7-Chloroquinoline (B30040) Derivatives (Analogues)

Bacterial Strain MIC Range (µg/mL) Reference
Staphylococcus aureus Active (specific MICs vary) researchgate.netnih.govtandfonline.com
Escherichia coli Active (specific MICs vary) researchgate.netnih.govtandfonline.com
Pseudomonas aeruginosa Active (specific MICs vary) researchgate.netnih.govtandfonline.com
Bacillus subtilis Active (specific MICs vary) researchgate.net
Bacillus cereus 3.12 - 50 nih.govtandfonline.com

It is important to note that the activity of these derivatives is highly dependent on the nature of the substituents on the quinoline ring.

Proposed Mechanisms of Antimicrobial Action

The antibacterial mechanisms of quinoline derivatives are multifaceted and can involve several cellular targets. For many quinolone compounds, a primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.

Other proposed mechanisms for quinoline derivatives include:

Membrane Permeability Enhancement: Some quinoline compounds can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.

DNA Intercalation: The planar aromatic ring system of the quinoline nucleus can intercalate between the base pairs of DNA, interfering with DNA replication and transcription processes.

While these are the generally accepted mechanisms for quinoline-based antibacterials, the specific mechanism for this compound would require dedicated experimental investigation.

Structure-Activity Relationship Studies for Antimicrobial Derivatives

Structure-activity relationship (SAR) studies of quinoline derivatives have provided valuable information for the rational design of new antibacterial agents. For 7-substituted quinolines, the nature of the substituent at this position significantly influences both the potency and the spectrum of activity.

Key SAR findings for related 7-chloro-4-aminoquinoline derivatives indicate that:

The presence of a halogen, such as chlorine, at the 7-position is often associated with enhanced antimicrobial activity nih.gov.

The introduction of bulky aromatic substituents at the C-2 position of a 1,3-thiazinan ring system attached to the 4-aminoquinoline core resulted in better antibacterial activity compared to smaller aliphatic groups researchgate.net. This suggests that steric bulk and aromaticity can positively influence the interaction with bacterial targets.

Modifications at the 4-amino side chain can also modulate activity, with factors such as the length and basicity of the side chain playing a crucial role.

The chloromethyl group in this compound offers a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize antibacterial potency and selectivity.

Antimalarial Research

Quinoline-containing compounds have historically been the cornerstone of antimalarial therapy, with quinine and chloroquine (B1663885) being the most well-known examples. The 7-chloro-4-aminoquinoline scaffold, in particular, has been a critical pharmacophore in the development of numerous antimalarial drugs.

In vitro Studies on Antimalarial Potential

For example, a series of novel 7-chloroquinoline derivatives were investigated for their antimalarial activity against the P. falciparum NF54 strain, with several compounds exhibiting significant inhibitory effects . Another study on 7-chloro-4-aminoquinoline-sulfonamide hybrids reported significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values ranging from 1.49 to 13.49 µM future-science.com. Furthermore, some 7-chloro-4-aminoquinoline derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.gov. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites mdpi.com.

Interactive Table: In vitro Antimalarial Activity of 7-Chloroquinoline Derivatives (Analogues)

Plasmodium falciparum Strain IC50 Range Reference
NF54 Significant inhibition
3D7 (chloroquine-sensitive) 1.49 - 13.49 µM future-science.com
Dd2 (chloroquine-resistant) Submicromolar activity nih.gov

These findings underscore the potential of the 7-chloroquinoline scaffold, and by extension this compound as a precursor, in the development of new antimalarial agents.

Investigation of Antimalarial Mechanisms

The primary mechanism of action for many 4-aminoquinoline antimalarials, including chloroquine, is the inhibition of hemozoin polymerization in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment).

7-Chloroquinoline derivatives are believed to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with this detoxification process. By binding to heme, these compounds prevent its polymerization into hemozoin. The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, parasite death nih.gov. The 7-chloro group is considered crucial for this activity, as it is thought to enhance the drug's ability to interact with heme and inhibit hemozoin formation nih.gov. Studies on novel 7-chloroquinoline derivatives continue to support this mechanism, with many active compounds demonstrating the ability to inhibit beta-hematin (synthetic hemozoin) formation mdpi.comnih.gov.

Research on Quinoline Derivatives as Antimalarial Agents

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with historical examples including quinine and synthetic analogues like chloroquine. nih.govmdpi.com Research into quinoline derivatives continues to be a promising avenue for combating malaria, particularly in light of increasing drug resistance. nih.govnih.gov The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine, involves disrupting the parasite's detoxification process within its acidic digestive vacuole. nih.govresearchgate.net During hemoglobin digestion, the Plasmodium falciparum parasite releases toxic heme, which it normally polymerizes into inert, crystalline hemozoin. nih.govnih.gov Quinoline compounds are thought to accumulate in the vacuole, where they form stable complexes with heme, preventing its crystallization into hemozoin. nih.govnih.gov The buildup of this toxic heme-drug complex leads to parasite death. nih.gov

In vitro studies have consistently demonstrated the anti-plasmodial activity of various quinoline derivatives. The presence of a chloro group at the 7th position of the quinoline ring has been noted to enhance antimalarial activity. nih.gov For instance, a series of triazolyl quinoline carboxylate derivatives were evaluated for their in vitro activity against the chloroquine-sensitive P. falciparum 3D7 strain, with several compounds exhibiting potent IC50 values in the low micromolar range (1.364 to 1.518 µM). malariaworld.org Similarly, newly synthesized amino-quinoline derivatives have shown high potency, with one compound displaying an IC50 of 0.25 µM against the Pf3D7 strain. nih.gov The development of hybrid molecules, combining the quinoline core with other pharmacophores like triazines or ferrocene, is an active area of research aimed at overcoming resistance and enhancing efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. nih.govnih.govmdpi.com

Anticancer Research

In vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HT29, A549, HepG-2, T24)

Quinoline derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The 7-chloroquinoline scaffold, in particular, is a key structural feature in many compounds investigated for anticancer properties. nih.gov Studies on 7-chloroquinoline hydrazones revealed potent activity against panels of cancer cell lines, including those from leukemia, non-small cell lung cancer (A549), colon cancer (HT29), and breast cancer (MCF-7), with some derivatives showing submicromolar GI50 values. nih.gov

The antiproliferative activity of various quinoline derivatives has been quantified using in vitro assays, with IC50 values indicating the concentration required to inhibit 50% of cell growth. For example, novel phenylsulfonylurea derivatives incorporating a quinoline moiety exhibited potent cytotoxicity against HepG-2 (liver), A549 (lung), and MCF-7 (breast) cancer cells. nih.gov Similarly, a novel indolo[2,3-b]quinoline derivative, BAPPN, was shown to be cytotoxic against HepG-2, MCF-7, and A549 cell lines. semanticscholar.org The data from these studies highlight the broad-spectrum potential of quinoline-based compounds as anticancer agents.

In vitro Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines
Compound TypeCell LineCancer TypeIC50 / GI50 Value (µM)Reference
Phenylsulfonylurea Derivative 7HepG-2Hepatocellular Carcinoma2.71 nih.gov
Phenylsulfonylurea Derivative 7A549Lung Carcinoma7.47 nih.gov
Phenylsulfonylurea Derivative 7MCF-7Breast Adenocarcinoma6.55 nih.gov
Quinoline-Chalcone Derivative 12eMCF-7Breast Adenocarcinoma5.21 nih.gov
BAPPNHepG-2Hepatocellular Carcinoma3.3 µg/mL semanticscholar.org
BAPPNMCF-7Breast Adenocarcinoma3.1 µg/mL semanticscholar.org
BAPPNA549Lung Carcinoma9.96 µg/mL semanticscholar.org
7-Chloroquinoline Hydrazone ISF-295CNS Cancer0.688 µg/cm³ nih.gov

Mechanistic Investigations of Anticancer Action (e.g., Enzyme Inhibition, Cell Cycle Arrest, Cellular Differentiation)

The anticancer effects of quinoline derivatives are exerted through a variety of molecular mechanisms. A significant body of research points to their role as inhibitors of critical enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov By targeting these enzymes, quinoline compounds can disrupt essential cellular processes required for tumor growth and survival.

Another well-documented mechanism is the induction of cell cycle arrest. Several quinoline-chalcone derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle, thereby preventing cell division. nih.govnih.gov This cell cycle blockade is often a precursor to apoptosis, or programmed cell death, which is another key anticancer mechanism of these compounds. nih.gov The induction of apoptosis by quinoline derivatives can be mediated through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase proteins, which are crucial executioners of the apoptotic process. nih.govnih.gov For example, compound 12e, a quinoline-chalcone derivative, was found to significantly upregulate the levels of apoptosis-related proteins like Caspase-3 and Caspase-9 in MGC-803 gastric cancer cells. nih.gov

Discovery and Development of Novel Anticancer Quinoline Derivatives

The versatility of the quinoline scaffold makes it an important motif for the development of new anticancer drugs. mdpi.com Medicinal chemists employ strategies such as molecular hybridization, which involves combining the quinoline core with other known bioactive fragments to create novel compounds with enhanced potency or new mechanisms of action. nih.gov A prominent example is the development of quinoline-chalcone hybrids, which have shown potent antiproliferative activity. nih.govnih.govacs.org

The design of these new derivatives is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications affect biological activity. nih.gov For instance, in the study of 7-chloroquinoline hydrazones, SAR analysis provided consistent relationships between the chemical structure and the observed cytotoxic potential against numerous cancer cell lines. nih.gov Computational methods, such as 3D-QSAR modeling and molecular docking, are also increasingly used to rationally design new quinoline compounds with improved anticancer properties and to predict their interactions with biological targets like protein kinases. mdpi.com This integrated approach of synthesis, biological evaluation, and computational modeling accelerates the discovery of promising new candidates for cancer therapy. mdpi.comacs.org

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

In vitro Butyrylcholinesterase (BuChE) Inhibition Studies

Quinoline derivatives have emerged as a significant class of compounds in the research of neurodegenerative disorders such as Alzheimer's disease. researchgate.netresearchgate.net One of the key therapeutic strategies for Alzheimer's involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov

Several in vitro studies have demonstrated the potential of quinoline-based compounds to inhibit BuChE. In one study, a series of quinoline-based coumarin derivatives were synthesized and evaluated for their anti-butyrylcholinesterase activity. nih.gov The results indicated that the cyclization to form the quinoline structure was important for BuChE inhibition. Specifically, compound 5d , which features a methoxy group, exhibited the highest inhibitory effect with an IC50 value of 40.0 ± 0.4 μM. Another derivative, 5f , containing a chlorine atom, also showed notable activity with an IC50 of 51.0 ± 0.5 μM. nih.gov These findings underscore the potential of the quinoline scaffold in designing new inhibitors for enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

In vitro Butyrylcholinesterase (BuChE) Inhibition by Quinoline-Coumarin Derivatives
CompoundSubstituentIC50 Value (µM)Reference
5dMethoxy group40.0 ± 0.4 nih.gov
5fChlorine atom51.0 ± 0.5 nih.gov

Exploration of Molecular Interactions with Cholinesterases

Derivatives synthesized from the quinoline scaffold have been investigated for their interactions with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the study of neurodegenerative diseases. Molecular docking studies have revealed that certain quinoline derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

For instance, one studied derivative demonstrated interaction with the CAS of AChE where its nitro group formed π-anion interactions with Trp86 and Tyr337 residues, and the quinoline ring itself established a π-π interaction with Tyr337. mdpi.com The same compound was also observed to bind to the PAS of AChE, involving interactions with amino acid residues such as Tyr341, Ser293, Asp74, and Tyr124 through a combination of π-π interactions, hydrogen bonds, and salt bridges. mdpi.com

Similarly, interactions with BChE have been modeled. One derivative was shown to bind to key residues including Gly121 in the oxyanion hole, Trp82 at the anionic substrate binding site, and His438 of the catalytic triad. mdpi.com Further interactions with Asn83, Ala328, and the PAS residue Asp70 were also noted, mediated by various types of chemical bonds. mdpi.com

Antitubercular Research

The quinoline core is a recognized pharmacophore in the development of antitubercular agents. Research has focused on synthesizing and evaluating derivatives of this compound for their efficacy against Mycobacterium species.

A variety of quinoline derivatives have been assessed for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain and the non-pathogenic, fast-growing Mycobacterium smegmatis, which is often used as a preliminary screening model. The activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.

Several synthesized series of quinoline derivatives have demonstrated significant activity against M. tuberculosis H37Rv, with some compounds exhibiting MIC values as low as 3.12 µg/mL. nih.gov In some studies, the potency of these derivatives has been compared to first-line anti-TB drugs like ethambutol. nih.gov Other research has identified quinoline-based compounds with MIC values against the H37Rv strain ranging from 2 to 8 μg/ml. nih.gov The quinolone class of antibiotics has also shown lethal activity against M. smegmatis. nih.gov

Compound/Derivative SeriesTarget OrganismMIC (µg/mL)Reference
Quinoline Derivative 5eM. tuberculosis H37Rv6.25 nih.gov
Quinoline Derivative 5fM. tuberculosis H37Rv3.12 nih.gov
Quinoline-thiosemicarbazide hybrid 5M. tuberculosis H37Rv2 nih.gov
Isatin-tethered quinoline Q8bDrug-susceptible M. tuberculosis0.06 mdpi.com
Isatin-tethered quinoline Q8bMDR M. tuberculosis0.24 mdpi.com
Isatin-tethered quinoline Q8bXDR M. tuberculosis1.95 mdpi.com

This table is for illustrative purposes and represents data from different research studies.

The synthesis of these potentially active antitubercular agents often involves multi-step reaction sequences starting from quinoline precursors. A common strategy is the principle of combining pharmacophores, where the quinoline scaffold is linked to another biologically active moiety, such as a thiosemicarbazide or an isatin motif. nih.govmdpi.com

For example, one synthetic route involves preparing quinoline-3-carbohydrazide derivatives, which are then reacted with isatin derivatives to form isatin-tethered quinolines. mdpi.com These hybrid molecules are then purified and subjected to biological evaluation against various strains of M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.com The evaluation process confirms the structure of the synthesized compounds and determines their MIC values to establish a structure-activity relationship, guiding the design of more potent derivatives. nih.gov

Q & A

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Tools :
  • DFT Calculations : Model transition states for SN2 reactions (e.g., with amines or thiols).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • Validation : Compare predicted vs. experimental second-order rate constants (k₂) in DMSO/water mixtures .

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